-Fluorophenylmagnesium bromide is an organometallic compound, specifically classified as a Grignard reagent. Grignard reagents are a class of chemical compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. 3-Fluorophenylmagnesium bromide itself can be synthesized from 3-bromofluorobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) [1].
[1] "3-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 17318-03-5 - Sigma-Aldrich"
-Fluorophenylmagnesium bromide finds numerous applications in organic synthesis due to the presence of the reactive magnesium atom and the fluorinated phenyl ring. The key applications include:
3-Fluorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula CHBrFMg. It appears as a colorless to yellow liquid and has a molecular weight of 199.3 g/mol. This compound is sensitive to air and moisture, reacting violently with water, which makes it crucial to handle under an inert atmosphere or in dry conditions. Its CAS number is 17318-03-5, and it is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds .
The synthesis of 3-fluorophenylmagnesium bromide typically involves the reaction of 3-fluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The general procedure can be outlined as follows:
This method allows for the effective generation of 3-fluorophenylmagnesium bromide while minimizing exposure to moisture .
3-Fluorophenylmagnesium bromide finds several applications in organic synthesis:
Several compounds share structural similarities with 3-fluorophenylmagnesium bromide, including other halogenated phenylmagnesium reagents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluorophenylmagnesium bromide | CHBrF | Different position of fluorine affects reactivity |
2-Fluorophenylmagnesium bromide | CHBrF | Variance in substitution leads to different products |
Phenylmagnesium bromide | CHBrMg | Lacks fluorine; broader application scope |
The unique aspect of 3-fluorophenylmagnesium bromide lies in its specific reactivity profile due to the positioning of the fluorine atom on the aromatic ring. This positioning can influence both nucleophilicity and electrophilicity in reactions compared to its ortho or para counterparts. Additionally, the presence of fluorine may enhance solubility and stability in certain solvents or reaction conditions .
Flammable;Corrosive